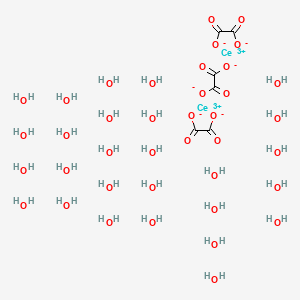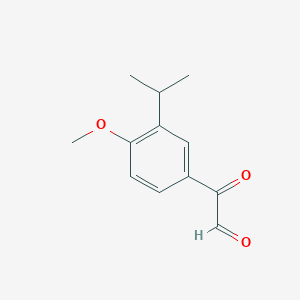
2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde is an organic compound with the molecular formula C12H14O3 This compound is characterized by the presence of an isopropyl group, a methoxy group, and an oxoacetaldehyde moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-isopropyl-4-methoxybenzaldehyde with a suitable oxidizing agent. For instance, pyridinium chlorochromate in dichloromethane can be used to oxidize the benzaldehyde to the corresponding oxoacetaldehyde . The reaction is typically carried out in the presence of a molecular sieve and Celite to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring consistent product quality and high efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxoacetaldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-(3-Isopropyl-4-methoxyphenyl)acetic acid.
Reduction: 2-(3-Isopropyl-4-methoxyphenyl)-2-hydroxyacetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets. The oxoacetaldehyde moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect metabolic pathways and cellular processes, making the compound useful in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Isopropyl-4-methoxybenzaldehyde
- 2-(3-Isopropyl-4-methoxyphenyl)acetic acid
- 2-(3-Isopropyl-4-methoxyphenyl)-2-hydroxyacetaldehyde
Uniqueness
2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde is unique due to the presence of both an oxoacetaldehyde group and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-(4-methoxy-3-propan-2-ylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C12H14O3/c1-8(2)10-6-9(11(14)7-13)4-5-12(10)15-3/h4-8H,1-3H3 |
Clave InChI |
AMDPZSNSFNFZFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)C(=O)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)
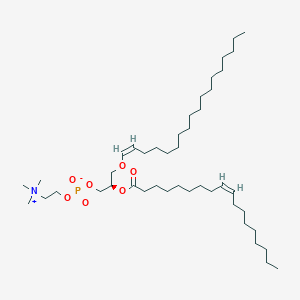
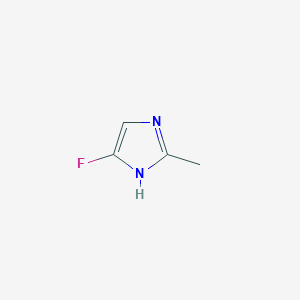

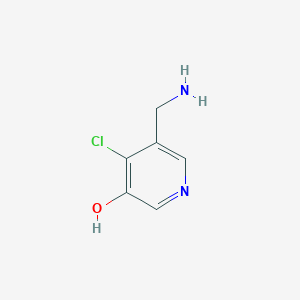
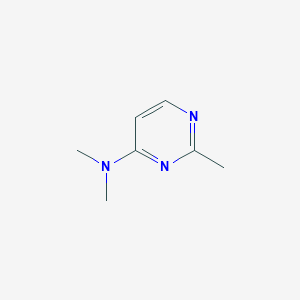
![2-(Difluoromethyl)thiazolo[5,4-c]pyridine](/img/structure/B13121751.png)


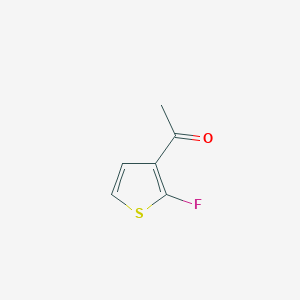
![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)

